molecular formula C27H46O2 B13147071 (8S,9S,10R,13S,14S,17R)-17-((2S,3R)-3-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

(8S,9S,10R,13S,14S,17R)-17-((2S,3R)-3-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B13147071
M. Wt: 402.7 g/mol
InChI Key: RZPAXNJLEKLXNO-DTCYQEDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (8S,9S,10R,13S,14S,17R)-17-((2S,3R)-3-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule. This compound is a type of steroid, characterized by its cyclopenta[a]phenanthrene structure, which is a fused ring system common in many biologically active steroids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions that form the fused ring system.

    Functional group modifications: Introduction of hydroxyl groups and other functional groups at specific positions on the ring system.

    Stereochemical control: Ensuring the correct spatial arrangement of atoms, which is crucial for the biological activity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch reactors: For controlled chemical reactions.

    Chromatographic purification: To isolate the desired product from reaction mixtures.

    Crystallization: To obtain pure compound in solid form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.

    Biology: Investigated for its role in biological processes and potential as a biomarker.

    Medicine: Explored for its therapeutic potential in treating various diseases, including hormonal disorders and cancers.

    Industry: Utilized in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as:

    Receptors: Binding to steroid receptors, which can modulate gene expression and cellular functions.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Signaling pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A similar steroid with a cyclopenta[a]phenanthrene structure, but different functional groups.

    Testosterone: Another steroid with a similar core structure, but distinct biological functions.

    Estradiol: A steroid hormone with a similar ring system, involved in reproductive processes.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity compared to other steroids.

Properties

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20?,21-,22+,23-,24-,25+,26-,27+/m0/s1

InChI Key

RZPAXNJLEKLXNO-DTCYQEDSSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C)[C@@H](CCC(C)C)O

Canonical SMILES

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Origin of Product

United States

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